molecular formula C3H8O2S B14686880 Methoxy(methylsulfinyl)methane CAS No. 31297-21-9

Methoxy(methylsulfinyl)methane

Cat. No.: B14686880
CAS No.: 31297-21-9
M. Wt: 108.16 g/mol
InChI Key: YQJANBSOEYEKEF-UHFFFAOYSA-N
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Description

Methoxy(methylsulfinyl)methane (hypothetical structure: (CH₃O)(CH₃S(O))CH₂) is a theoretical compound combining a methoxy (OCH₃) and a methylsulfinyl (CH₃S(O)) group attached to a methane backbone. Below, we compare these compounds based on functional groups, reactivity, and industrial or biological relevance.

Properties

CAS No.

31297-21-9

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

IUPAC Name

methoxy(methylsulfinyl)methane

InChI

InChI=1S/C3H8O2S/c1-5-3-6(2)4/h3H2,1-2H3

InChI Key

YQJANBSOEYEKEF-UHFFFAOYSA-N

Canonical SMILES

COCS(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methoxy(methylsulfinyl)methane undergoes several types of chemical reactions:

Comparison with Similar Compounds

Dimethyl Sulfoxide (DMSO)

  • Structure : (CH₃)₂SO (methylsulfinylmethane) .
  • Key Properties :
    • Polar aprotic solvent with high solubility in water and organic solvents.
    • Used in pharmaceuticals, cryopreservation, and chemical synthesis.
  • Contrast with Methoxy(methylsulfinyl)methane: DMSO lacks a methoxy group but shares the methylsulfinyl moiety.

Dimethyl Sulfone

  • Structure : (CH₃)₂SO₂ (methylsulfonylmethane) .
  • Key Properties :
    • Oxidized form of DMSO; stable crystalline solid.
    • Applications in health supplements, solvents, and gas chromatography.
  • Contrast :
    • The sulfonyl group (SO₂) is more electron-withdrawing than the sulfinyl (SO) group, leading to lower reactivity in nucleophilic substitutions. This compound’s sulfinyl group may confer intermediate reactivity.

(Methylsulfinyl)(methylthio)methane

  • Structure : (CH₃S(O))(CH₃S)CH₂ .
  • Key Properties :
    • Identified in white truffle aroma, contributing to its sulfurous odor.
    • Exhibits antifungal and antimicrobial activity in plant extracts .

Methoxy-Containing Pharmaceuticals (e.g., Pantoprazole)

  • Structure : Contains a methylsulfinyl group and methoxy-substituted pyridine .
  • Key Properties :
    • Proton pump inhibitor (PPI) used for acid reflux.
    • The methylsulfinyl group covalently binds to gastric ATPase, while methoxy groups stabilize the molecule.
  • Contrast :
    • In this compound, the methoxy group could similarly modulate electronic effects, but the lack of a heteroaromatic ring limits biological targeting.

Methoxy Groups in Catalysis

  • Role: Methoxy groups stabilize metal complexes in methane-to-methanol conversion. For example, metal-methoxy catalysts lower activation barriers for methoxy species formation .
  • Comparison :
    • This compound’s methoxy group could theoretically participate in similar catalytic cycles, but its sulfinyl group may introduce competing redox pathways.

Sulfinyl Groups in Solvents and Biomolecules

  • Role : Sulfinyl groups in DMSO enable unique solvation properties and radical scavenging . In sulforaphane (a methylsulfinyl isothiocyanate), this group induces detoxifying enzymes .
  • Comparison :
    • The sulfinyl group in this compound might offer similar antioxidant properties but with altered pharmacokinetics due to the methoxy substituent.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Key Applications/Properties References
This compound* C₃H₈O₂S Methoxy, Methylsulfinyl Hypothetical -
Dimethyl Sulfoxide (DMSO) C₂H₆OS Methylsulfinyl Solvent, cryopreservation
Dimethyl Sulfone C₂H₆O₂S Methylsulfonyl Health supplements, chromatography
(Methylsulfinyl)(methylthio)methane C₃H₈OS₂ Methylsulfinyl, Methylthio Aroma compound, antifungal activity
Pantoprazole C₁₆H₁₅F₂N₃O₄S Methoxy, Methylsulfinyl Acid reducer (proton pump inhibitor)

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